Synthetic Yield: >90% via Patented Acetonitrile Dimerization Route vs. Prior Art Yields of 5-20%
A patented process using a substoichiometric amount of an alkali metal hydride (e.g., NaH, 0.01–0.5 molar equivalents) in an aprotic solvent dimerizes acetonitrile to 3-iminobutyronitrile with a yield exceeding 90% after hydrolysis [1]. For example, the Austrian patent AT 242679 explicitly reports obtaining 45 kg of product with 95-96% purity from 81.9 kg of acetonitrile, achieving a yield above 90% [1]. This represents a significant improvement over conventional methods using DIPAM or sodium metal, which were reported to yield the desired compound in only 5-20% under comparable conditions [2][3]. The process also notably avoids the generation of poisonous sodium prussiate byproducts, which plagued earlier methods using metallic sodium [2].
| Evidence Dimension | Isolated Yield of 3-iminobutyronitrile from Acetonitrile Dimerization |
|---|---|
| Target Compound Data | >90% yield (e.g., 45 kg product, 95-96% purity from 81.9 kg acetonitrile) |
| Comparator Or Baseline | Prior art (DIPAM method): ~5% yield for acetonitrile dimer. Propionitrile dimerization with NaH: 20% yield. (J. Org. Chem., 1951) |
| Quantified Difference | >85 percentage points higher yield than prior art for acetonitrile dimerization (90%+ vs. 5%). |
| Conditions | 110°C, 3h, NaH (0.01-0.5 eq.) in toluene or acetonitrile, hydrolysis with water (Patents US 5,089,651 and AT 242679). |
Why This Matters
This establishes a scalable, high-yield, and safer production route that directly translates to a lower cost per gram and a more reliable commercial supply chain for procurement.
- [1] AT242679B. Verfahren zur Herstellung von Diacetonitril. Yield data: 45 kg product, 95-96% purity. Retrieved from https://patents.google.com/patent/AT242679B View Source
- [2] Process for producing 3-iminonitriles. US Patent 5,089,651. Yield comparison: DIPAM method yields 5% for acetonitrile. Retrieved from https://patents.justia.com/patent/5089651 View Source
- [3] Reynolds et al., J. of Org. Chem., 16 (No. 2) (1951), pp. 165-172. (cited in US 5,089,651 for 20% yield of propionitrile dimer). View Source
